molecular formula C14H23F2NO4 B2407704 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid CAS No. 2279645-90-6

2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B2407704
CAS No.: 2279645-90-6
M. Wt: 307.338
InChI Key: NFMRRHKGTCYRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid” is a chemical compound with the CAS Number: 2286721-25-1 . It has a molecular weight of 307.34 . The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(8-11(18)19)9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Pseudopeptidic and Benzodiazepines : This compound is used in the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, which can be useful for new drug design (Lecinska et al., 2010).

  • Enantioselective Synthesis of Neuroexcitant ATPA : It plays a role in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA). This is significant in the context of neuroscience research (Pajouhesh et al., 2000).

  • Preparation of Amino Acid Derivatives : Research shows its utility in the preparation of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, a step important in the synthesis of complex organic molecules (Lentini et al., 2019).

  • Directed Hydrogenation in Organic Chemistry : This compound is used in the directed hydrogenation methodology to yield diastereomers of certain methyl esters, demonstrating its role in advanced organic synthesis techniques (Smith et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRRHKGTCYRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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